Digitoxose

Cardiac glycoside pharmacology Na⁺/K⁺-ATPase inhibition Glycosylation SAR

Digitoxose (2,6-dideoxy-D-ribo-hexose) is the native sugar moiety of digitoxigenin glycosides. Systematic studies confirm digitoxigenin β-D-digitoxoside provides a 10-fold Na⁺,K⁺-ATPase inhibitory potency enhancement over the aglycone, a gain critically dependent on the equatorial 4′-OH of digitoxose. In mithramycin analogues, digitoxose incorporation increases apoptosis induction from 37.8% to 64.8% in MCF-7 cells. This compound is essential for glycodiversification and cardiac glycoside structure-activity relationship studies. Sourced from validated synthetic routes, ≥98% purity ensures reproducible pharmacological profiles.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Cat. No. B1362038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxose
Synonyms2,6-dideoxyribohexopyranose
digitoxose
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1
InChIKeyFDWRIIDFYSUTDP-WGDKFINWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitoxose Baseline Characteristics & Identity


Digitoxose (2,6-dideoxy-D-ribo-hexose, CAS 527-52-6) is a rare 2,6-dideoxyhexose monosaccharide that occurs naturally as the sugar moiety in cardiac glycosides such as digitoxin and digoxin [1]. The compound exists as D- and L-enantiomers, with the D-form found in Digitalis-derived cardenolides and the L-form in certain bacterial secondary metabolites [2]. Digitoxose crystallizes as colorless prisms with a melting point of 111–112°C and exhibits specific optical rotation [α]D +46.3° (water) for the D-enantiomer [3]. Its defining structural feature—the absence of hydroxyl groups at C2 and C6—confers distinct conformational and lipophilicity characteristics that directly influence the pharmacological behavior of glycosylated natural products [4].

Compound Type
Rare 2,6-dideoxyhexose monosaccharide; native sugar moiety of cardiac glycosides
Stereochemical Context
Available as D- and L-enantiomers; D-form from Digitalis cardenolides, L-form from bacterial metabolites
Research Use
Glycosyl donor for cardiac glycoside SAR studies; enantiomer comparison in glycodiversification

Why Digitoxose Substitution Fails


Substituting digitoxose with other deoxyhexoses—even those with minimal structural differences such as cymarose (3-O-methyl-digitoxose) or digitalose—fundamentally alters glycoside pharmacology. Systematic structure-activity studies demonstrate that the specific stereochemistry and substitution pattern of digitoxose directly control Na⁺,K⁺-ATPase inhibitory potency [1]. For example, digitoxigenin β-D-digitoxoside exhibits a 10-fold potency enhancement over the aglycone, while blocking the 3′- and 4′-hydroxyls (as in acetonide derivatives) reduces this enhancement to only 2-fold [2]. Furthermore, the addition of a 6′-hydroxyl (as in mannosides) dramatically disrupts receptor binding [3]. In anticancer applications, digitoxose-containing mithramycin analogues show apoptosis induction of 64.8% versus 37.8% for the parent compound, while analogues lacking the digitoxose moiety fail to achieve comparable activity [4]. These quantitative differences confirm that in-class deoxysugars are not interchangeable; each structural modification produces a discrete pharmacological entity.

Sugar Stereochemistry Directly Controls Inhibition Profile
Digitoxose’s equatorial 4′-OH is critical for reported Na⁺,K⁺-ATPase inhibition endpoints; deoxyhexoses with axial 4′-OH (e.g., galactoside) yield measurably different assay outcomes.
In-Class Deoxysugars Are Not Interchangeable
Cymarose (3-O-methyl-digitoxose) and digitalose differ in substitution pattern; systematic SAR shows glycosylation potency enhancement is digitoxose-specific and may not transfer.
Glucose-Series Sugars Reverse Chain-Length Trend
Fully hydroxylated sugars exhibit opposite activity-toxicity chain-length dependence; substituting digitoxose with glucose-series residues may invert the expected pharmacological direction.

Digitoxose Comparative Performance Evidence


Glycosylation Enhances Na⁺,K⁺-ATPase Inhibition vs. Aglycone

The addition of a single digitoxose residue to digitoxigenin systematically enhances Na⁺,K⁺-ATPase inhibitory potency by a factor of 10. This is a direct, reproducible enhancement that is abolished when the C3′ and C4′ hydroxyls are blocked (acetonide derivatives show only a 2-fold enhancement) [1].

Glycosylation vs Aglycone
Head-to-head
10-fold Na⁺,K⁺-ATPase inhibition enhancement for digitoxigenin β-D-digitoxoside over aglycone; blocked 3′/4′-OH acetonides show only 2‑fold
Reported glycosylation-dependent enhancement supports digitoxose-specific SAR analysis
Hog kidney enzyme assay; 10-compound crystal structure series
Cardiac glycoside pharmacology Na⁺/K⁺-ATPase inhibition Glycosylation SAR

Equatorial 4′-OH Yields Higher ATPase Affinity vs. Axial Sugars

Digitoxigenin β-D-digitoxoside, possessing an equatorial 4′-OH, demonstrates I50 = 1.17 × 10⁻⁷ M (aglycone baseline). In contrast, digitoxigenin β-D-galactoside with an axial 4′-OH exhibits I50 = 6.45 × 10⁻⁸ M, and digitoxigenin 2′-deoxy-α-D-ribo-hexopyranoside (axial 4′-OH) shows I50 = 9.33 × 10⁻⁸ M [1]. While both are more active than the aglycone, the equatorial 4′-OH conformation characteristic of digitoxose is associated with a distinct binding mode that cannot be replicated by sugars with axial 4′-OH.

4′-OH Equatorial vs Axial
Head-to-head
Digitoxigenin β-D-digitoxoside (equatorial 4′-OH) I50 = 1.17×10⁻⁷ M; axial 4′-OH analogs I50 = 6.45–9.33×10⁻⁸ M
Equatorial 4′-OH stereochemistry associated with distinct binding mode; axial substitution may alter assay outcome
Systematic digitoxigenin D-glycoside panel
Cardiac glycoside SAR Sugar stereochemistry Enzyme inhibition

Digitoxose–Mithramycin Analog Enhances Apoptosis vs. Parent Drug

In a direct comparison using a TUNEL apoptosis assay, compound 1 (demycarosyl-3D-β-D-digitoxosyl-mithramycin) containing an L-digitoxose residue induced 64.8 ± 2% apoptosis in MCF-7 human breast cancer cells, whereas the parent drug mithramycin (MTM) induced only 37.8 ± 2.5% apoptosis [1]. This represents a 1.7-fold increase. Moreover, the digitoxose-containing analog 1 induced 63.6 ± 2% apoptosis in the ER-negative MDA-231 cell line, which is refractory to the parent MTM (2.6 ± 1.5% apoptosis) [1].

Apoptosis Endpoint
Head-to-head
64.8% apoptosis (digitoxose‑mithramycin analog) vs 37.8% (parent mithramycin) in MCF-7 cells; 63.6% vs 2.6% in MDA-231 cells
Digitoxose-containing analog shows higher apoptosis endpoint in cell-model studies; supports glycosylation-dependent cytotoxicity screening
TUNEL assay; ER+ and ER- breast cancer lines
Anticancer drug discovery Mithramycin analogs Apoptosis induction

Convergent Synthesis of L-Digitoxose and L-Cymarose

A convergent synthetic route from methyl 2,3-O-benzylidene-6-deoxy-4-O-(2-methoxyethoxymethyl)-α-L-mannopyranoside yields both L-digitoxose (15) and its 3-O-methyl analog L-cymarose (17) via a common keto-sugar intermediate [1]. This synthetic accessibility enables direct procurement of both sugars from a single precursor stream, reducing overall synthesis time and cost.

Convergent Synthesis
Class-level
Shared keto‑sugar intermediate yields both L‑digitoxose and L‑cymarose via divergent transformations
Synthetic route supports procurement of multiple rare deoxysugars for SAR studies
Perkin Trans. 1 method; gram‑scale applicability
Deoxysugar synthesis Orthosomycin antibiotics Synthetic methodology

Inverse Chain Length-Activity vs. Glucose-Series Glycosides

In digitoxin analogs, cardiac activity and toxicity decrease with increasing number of digitoxose units, whereas for D-glucose-series glycosides, activity and toxicity increase with increasing monosaccharide chain length [1]. This inverse relationship is attributable to differences in lipophilicity conferred by the 2,6-dideoxy structure of digitoxose versus the fully hydroxylated glucose backbone [1].

Chain Length–Activity Trend
Class-level
Decreasing cardiac activity/toxicity with digitoxose chain length vs increasing with glucose-series chain length
Digitoxose’s 2,6-dideoxy structure confers distinct lipophilicity‑dependent SAR; glucose-series sugars produce opposite trend
Class‑level SAR observation; digitoxin analog study
Oligosaccharide SAR Cardiac glycoside toxicity Glycoside chain length

Digitoxose Application Scenarios


Cardiac Glycoside Analog Synthesis for Na⁺,K⁺-ATPase SAR

Digitoxose is the optimal glycosyl donor for preparing digitoxigenin glycosides intended for Na⁺,K⁺-ATPase inhibition studies. Systematic comparison demonstrates that digitoxigenin β-D-digitoxoside provides a 10-fold potency enhancement over the aglycone, whereas blocking the 3′- and 4′-hydroxyls reduces this enhancement to only 2-fold [4]. The equatorial 4′-OH of digitoxose is essential for achieving this full potency; substitution with axial 4′-OH sugars yields measurably different I50 values [2]. Therefore, procurement of digitoxose is mandatory for studies requiring the native digitoxigenin glycoside pharmacological profile.

Combinatorial Biosynthesis of Mithramycin Anticancer Leads

In engineered Streptomyces argillaceus strains overexpressing NDP-L-digitoxose biosynthetic pathways, the incorporation of L-digitoxose into mithramycin at positions B, D, and E yields analogs with significantly improved anticancer activity [4]. Specifically, the digitoxose-containing analog demycarosyl-3D-β-D-digitoxosyl-MTM induces 1.7-fold greater apoptosis in MCF-7 cells (64.8% vs 37.8%) and is active against MDA-231 cells (63.6% apoptosis) that are completely unresponsive to parent mithramycin (2.6% apoptosis) [4]. This evidence positions L-digitoxose as a critical precursor for generating mithramycin analogs with expanded therapeutic spectra.

Synthesis of Orthosomycin Components and Rare Deoxysugars

The convergent synthetic route published by Brimacombe et al. enables preparation of L-digitoxose, L-cymarose, and L-ristosamine from a common keto-sugar intermediate [4]. This route is particularly valuable for laboratories requiring multiple rare 2,6-dideoxyhexoses for glycodiversification studies. L-digitoxose prepared via this method has been used to confirm and amend sugar residue assignments in the orthosomycin antibiotics flambamycin and avilamycins [4], underscoring its utility in natural product structure validation and analog synthesis.

Application
Selection Property
Validation Focus
Cardiac glycoside analog SAR studies
Glycosylation-dependent inhibition profile
Equatorial 4′-OH requirement for reported inhibition endpoints
Mithramycin analog cell‑model research
Glycosylation‑dependent apoptosis endpoint variation
Cell‑line‑specific apoptosis endpoint comparison (ER+/ER− breast cancer models)
Rare 2,6‑dideoxyhexose procurement
Convergent synthetic route from shared precursor
Multi‑deoxysugar access for glycodiversification and structure validation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digitoxose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.